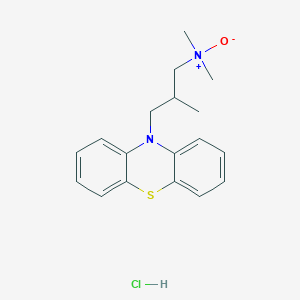
Trimeprazine N-Oxide Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimeprazine N-Oxide Hydrochloride is a derivative of trimeprazine, a phenothiazine compound. It is primarily used as an antihistamine and has applications in treating allergic reactions such as pruritus and urticaria. The compound is known for its sedative, hypnotic, and antiemetic properties, making it useful in various medical and research settings .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimeprazine N-Oxide Hydrochloride typically involves the oxidation of trimeprazine. One common method is the use of N,N′,N″-trihydroxyisocyanuric acid as a catalyst in the presence of acetaldoxime and water as a solvent . The reaction conditions are carefully controlled to ensure the formation of the N-oxide derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-quality reagents and meticulous procedures to ensure the purity and consistency of the final product. The compound is often produced under ISO/IEC 17025 standards to meet regulatory requirements .
化学反応の分析
Types of Reactions
Trimeprazine N-Oxide Hydrochloride undergoes various chemical reactions, including:
Oxidation: The primary reaction to form the N-oxide derivative.
Reduction: Can be reduced back to trimeprazine under specific conditions.
Substitution: Reacts with various reagents to form substituted derivatives.
Common Reagents and Conditions
Oxidation: N,N′,N″-trihydroxyisocyanuric acid, acetaldoxime, water.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Various halogenating agents, alkylating agents.
Major Products
Oxidation: this compound.
Reduction: Trimeprazine.
Substitution: Various substituted trimeprazine derivatives.
科学的研究の応用
Trimeprazine N-Oxide Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of phenothiazine derivatives.
Medicine: Used in formulations to treat pruritus, urticaria, and as an antiemetic.
Industry: Employed in the production of various pharmaceutical products due to its antihistamine properties.
作用機序
Trimeprazine N-Oxide Hydrochloride exerts its effects by competing with free histamine for binding at HA-receptor sites. This antagonizes the effects of histamine on HA-receptors, leading to a reduction in the negative symptoms brought on by histamine binding. The compound’s sedative and antiemetic properties are also attributed to its interaction with other neurotransmitter receptors in the brain .
類似化合物との比較
Similar Compounds
Hydroxyzine: Another antihistamine used to relieve anxiety and itching.
Chlorpromazine: A phenothiazine derivative used as an antipsychotic.
Uniqueness
Trimeprazine N-Oxide Hydrochloride is unique due to its specific N-oxide structure, which enhances its antihistamine properties while reducing some of the side effects associated with other phenothiazine derivatives. Its combination of sedative, hypnotic, and antiemetic properties makes it particularly useful in treating a variety of conditions .
特性
分子式 |
C18H23ClN2OS |
|---|---|
分子量 |
350.9 g/mol |
IUPAC名 |
N,N,2-trimethyl-3-phenothiazin-10-ylpropan-1-amine oxide;hydrochloride |
InChI |
InChI=1S/C18H22N2OS.ClH/c1-14(13-20(2,3)21)12-19-15-8-4-6-10-17(15)22-18-11-7-5-9-16(18)19;/h4-11,14H,12-13H2,1-3H3;1H |
InChIキー |
KBMGDHDHDWBIOV-UHFFFAOYSA-N |
正規SMILES |
CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)C[N+](C)(C)[O-].Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



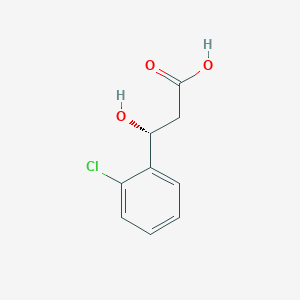
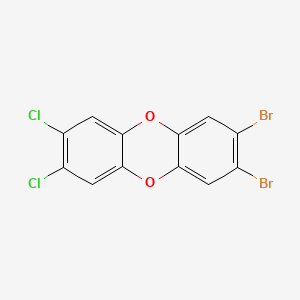
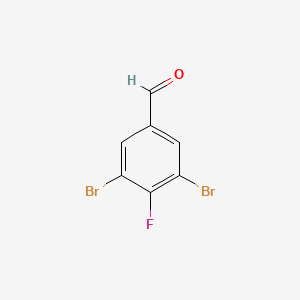
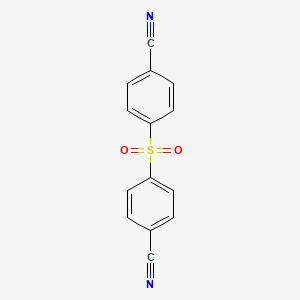
![O-[4-(trifluoromethyl)phenyl] chloromethanethioate](/img/structure/B13421436.png)
![[2-[(6R,8S,10S,11S,13S,14S,16R)-2-bromo-6,9-difluoro-11,16,17-trihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13421439.png)
![(7S,9S)-7-[(2R,4R,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-(2-bromoacetyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrobromide](/img/structure/B13421451.png)
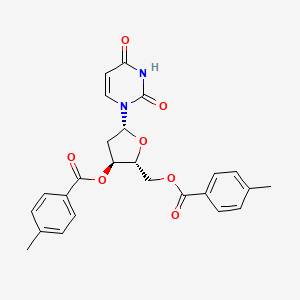
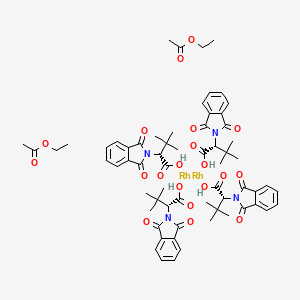
![(3S,3aR,6R,6aR)-3,6-diethoxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan](/img/structure/B13421460.png)
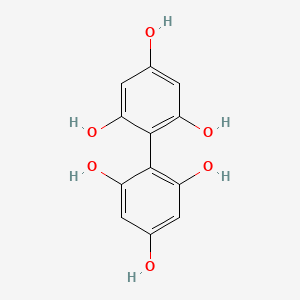
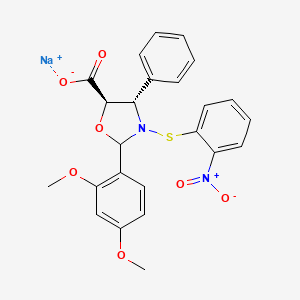
![N-tert-Butyl-4-[4-chloro-5-(3-fluoro-4-methoxyphenyl)imidazol-1-yl]benzenesulfonamide](/img/structure/B13421472.png)
